molecular formula C29H33N3O8S B11224087 4-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

4-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B11224087
M. Wt: 583.7 g/mol
InChI Key: GKPZNXGVZDSGHU-UHFFFAOYSA-N
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Description

4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitrophenoxy, and sulfonamide

Preparation Methods

The synthesis of 4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This is typically achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalystThe final step includes the sulfonation of the benzene ring to introduce the sulfonamide group .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL}-N,N-DIETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitrophenoxy groups play a crucial role in binding to these targets, while the sulfonamide group enhances the compound’s solubility and stability. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C29H33N3O8S

Molecular Weight

583.7 g/mol

IUPAC Name

4-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C29H33N3O8S/c1-5-30(6-2)41(36,37)24-13-7-20(8-14-24)29(33)31-16-15-21-17-27(38-3)28(39-4)18-25(21)26(31)19-40-23-11-9-22(10-12-23)32(34)35/h7-14,17-18,26H,5-6,15-16,19H2,1-4H3

InChI Key

GKPZNXGVZDSGHU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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